普利替韦
概述
描述
普瑞特利韦是一种直接作用的抗病毒药物,目前正在开发中,用于治疗单纯疱疹病毒感染,特别是免疫功能低下患者。
科学研究应用
普瑞特利韦有几种科学研究应用,包括:
化学: 普瑞特利韦被用作研究解旋酶-引物酶抑制剂及其作用机制的模型化合物。
生物学: 它被用于研究以了解单纯疱疹病毒的复制机制以及解旋酶-引物酶在病毒复制中的作用。
医学: 普瑞特利韦正在被开发为治疗单纯疱疹病毒感染的药物,特别是对于对现有治疗方法(如阿昔洛韦)耐药的患者。
作用机制
普瑞特利韦通过抑制单纯疱疹病毒的解旋酶-引物酶酶复合物发挥其抗病毒作用。这种酶复合物对于病毒复制过程中病毒 DNA 的解旋和引物化至关重要。 通过抑制这种复合物,普瑞特利韦阻止了病毒的复制,从而降低了病毒载量并减轻了感染患者的症状 .
生化分析
Biochemical Properties
Pritelivir plays a crucial role in inhibiting the replication of HSV by targeting the viral helicase-primase complex. This complex is composed of three proteins: UL5 (helicase), UL8 (scaffold protein), and UL52 (primase) . Pritelivir binds to this complex, preventing the unwinding and priming of viral DNA, which are essential steps in viral replication . By inhibiting this complex, pritelivir effectively halts the replication of HSV-1 and HSV-2 .
Cellular Effects
Pritelivir exerts significant effects on various types of cells and cellular processes. It inhibits HSV replication in infected cells, thereby reducing viral load and preventing the spread of the virus . Pritelivir’s action on the helicase-primase complex disrupts the normal function of viral DNA synthesis, leading to a decrease in viral gene expression and protein production . This inhibition of viral replication helps in controlling the infection and reducing the severity of symptoms in patients .
Molecular Mechanism
The molecular mechanism of pritelivir involves its binding to the viral helicase-primase complex, which is essential for HSV DNA replication . By inhibiting this complex, pritelivir prevents the unwinding of viral DNA and the synthesis of new viral DNA strands . This action effectively blocks the replication of the virus at the molecular level, making pritelivir a potent antiviral agent against HSV-1 and HSV-2 .
Temporal Effects in Laboratory Settings
In laboratory settings, pritelivir has demonstrated stability and sustained antiviral activity over time . Studies have shown that pritelivir remains effective in inhibiting HSV replication for extended periods, with no significant degradation observed . Long-term studies have also indicated that pritelivir maintains its antiviral efficacy without causing adverse effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of pritelivir vary with different dosages. At therapeutic doses, pritelivir effectively reduces viral load and prevents the progression of HSV infection . At higher doses, pritelivir may exhibit toxic effects, including potential off-target interactions and adverse reactions . It is crucial to determine the optimal dosage to maximize efficacy while minimizing toxicity in clinical applications .
Metabolic Pathways
Pritelivir is metabolized through various pathways in the body. It interacts with enzymes involved in drug metabolism, including cytochrome P450 enzymes . These interactions can influence the pharmacokinetics and bioavailability of pritelivir, affecting its overall efficacy and safety profile . Understanding the metabolic pathways of pritelivir is essential for optimizing its therapeutic use and minimizing potential drug interactions .
Transport and Distribution
Pritelivir is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions facilitate the uptake and accumulation of pritelivir in target cells, enhancing its antiviral activity . The distribution of pritelivir within the body is influenced by factors such as tissue permeability and protein binding . Understanding these transport and distribution mechanisms is crucial for optimizing the delivery and efficacy of pritelivir .
Subcellular Localization
Pritelivir’s subcellular localization plays a significant role in its antiviral activity. It is primarily localized in the nucleus of infected cells, where it interacts with the viral helicase-primase complex . This localization allows pritelivir to effectively inhibit viral DNA replication at its site of action . Additionally, pritelivir may undergo post-translational modifications that influence its targeting and activity within specific cellular compartments .
准备方法
普瑞特利韦的合成涉及多个步骤,从噻唑酰胺核心的制备开始。合成路线通常包括以下步骤:
噻唑环的形成: 这涉及在特定条件下使适当的起始原料反应以形成噻唑环。
磺酰胺基团的连接: 磺酰胺基团通过磺化反应引入噻唑环。
乙酰胺键的形成: 乙酰胺键通过使噻唑衍生物与适当的酰化剂反应形成。
吡啶基苯基基团的引入: 最后一步涉及将吡啶基苯基基团偶联到乙酰胺衍生物。
化学反应分析
普瑞特利韦经历各种化学反应,包括:
氧化: 普瑞特利韦可以在特定条件下被氧化形成氧化衍生物。
还原: 还原反应可用于修饰普瑞特利韦中的官能团,从而产生不同的衍生物。
取代: 普瑞特利韦可以发生取代反应,其中特定的官能团被其他基团取代,从而改变其化学性质。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
普瑞特利韦与其他抗病毒剂相比具有独特之处,因为它具有新颖的作用机制。与靶向病毒 DNA 聚合酶的核苷类似物(如阿昔洛韦和伐昔洛韦)不同,普瑞特利韦靶向解旋酶-引物酶酶复合物。这使得它对耐药于核苷类似物的单纯疱疹病毒菌株有效。类似的化合物包括:
阿昔洛韦: 一种靶向病毒 DNA 聚合酶的核苷类似物。
伐昔洛韦: 阿昔洛韦的前体药物,具有改善的生物利用度。
法昔洛韦: 泛昔洛韦的前体药物,另一种核苷类似物.
普瑞特利韦独特的作用机制以及对耐药菌株的有效性突出了其作为宝贵的抗病毒疗法的潜力。
属性
IUPAC Name |
N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15/h3-10H,11H2,1-2H3,(H2,19,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZKZONQVYTCKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188344 | |
Record name | Pritelivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348086-71-5 | |
Record name | N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348086-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pritelivir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0348086715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pritelivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11844 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pritelivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRITELIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07HQ1TJ4JE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Pritelivir against HSV?
A1: Unlike nucleoside analogues that target viral DNA polymerase, Pritelivir inhibits the viral helicase-primase complex. [, , ] This prevents the de novo synthesis of viral DNA, effectively blocking viral replication. []
Q2: Does Pritelivir impact uninfected cells?
A2: Pritelivir does not require activation by viral thymidine kinase, which confers its selectivity for infected cells, sparing uninfected cells. []
Q3: How does Pritelivir's mode of action translate to clinical benefits?
A3: By directly inhibiting viral replication in epithelial cells, Pritelivir reduces viral shedding. [] Mathematical models suggest it also indirectly limits the spread of HSV from neurons to keratinocytes and between mucosal sites. []
Q4: What is the molecular formula and weight of Pritelivir?
A4: While this document focuses on summarizing research findings rather than providing detailed chemical information, resources like PubChem or DrugBank can provide such data.
Q5: How have mathematical models been used to study Pritelivir?
A5: Researchers have developed mathematical models integrating pharmacokinetic, pharmacodynamic, and viral pathogenesis data to simulate Pritelivir's activity. These models successfully recapitulated viral shedding patterns observed in a Phase 2 clinical trial, highlighting the model's predictive power. []
Q6: Are there structural analogues of Pritelivir with similar activity?
A6: Yes, a series of thiazolylsulfonamide congeners structurally related to Pritelivir have been synthesized and investigated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. [] Notably, Pritelivir itself exhibits inhibitory action against some hCAs, potentially impacting its pharmacokinetic properties by facilitating its transport throughout the body while bound to blood CA I and II. []
Q7: What is known about the formulation strategies for Pritelivir?
A7: Different solid forms of Pritelivir have been explored to optimize its route of administration for both systemic and topical applications. []
Q8: What is the pharmacokinetic profile of Pritelivir?
A8: Pritelivir demonstrates favorable pharmacokinetics with a long half-life ranging from 52 to 83 hours, achieving steady-state concentrations between 8 and 13 days. [] Its absolute bioavailability is approximately 72% under fasted conditions. []
Q9: How does food intake affect Pritelivir's pharmacokinetics?
A9: A high-fat meal delays Pritelivir's time to maximum concentration by 1.5 hours and increases both its maximum plasma concentration and area under the curve. []
Q10: What are the primary metabolic pathways of Pritelivir?
A10: Pritelivir primarily undergoes amide hydrolysis, leading to the formation of amino thiazole sulfonamide (ATS) and pyridinyl phenyl acetic acid (PPA). [] These metabolites, along with PPA-acyl glucuronide, represent the major drug-related components found in plasma. []
Q11: How is Pritelivir eliminated from the body?
A11: The majority of Pritelivir and its metabolites are eliminated through renal excretion (approximately 75-77%), with the remaining portion excreted in feces. []
Q12: What is the in vitro activity of Pritelivir against HSV?
A12: Pritelivir demonstrates potent antiviral activity against both HSV-1 and HSV-2 in vitro, surpassing the efficacy of currently used nucleoside analogues. []
Q13: Has Pritelivir been tested in animal models of HSV infection?
A13: Yes, studies in a murine model of HSV-1 infection showed that Pritelivir effectively suppressed signs of infection at a dosage of 10 mg/kg/day for 4 days, with plasma concentrations exceeding the in vitro EC90 for most of the dosing interval. [] Interestingly, even a suboptimal 8-hour exposure to Pritelivir, achieved with a higher dose (60 mg/kg/day) and longer duration (8 days), successfully treated mice infected with a Pritelivir-resistant HSV-1 strain. []
Q14: What is the clinical efficacy of Pritelivir against HSV-2?
A14: In a Phase 2 clinical trial involving HSV-2-infected individuals, Pritelivir significantly reduced both the rate of genital HSV shedding and the number of days with lesions in a dose-dependent manner. [] The 75 mg daily and 400 mg weekly doses demonstrated the highest efficacy in reducing viral shedding and lesion rates compared to placebo. []
Q15: How does Pritelivir compare to Valacyclovir in treating HSV-2?
A15: A randomized clinical trial comparing Pritelivir (100 mg daily) to Valacyclovir (500 mg daily) in individuals with frequent genital HSV-2 recurrences found that Pritelivir resulted in a significantly lower percentage of positive HSV swabs over a 28-day treatment period. [] Pritelivir also showed a trend towards reducing the frequency of genital lesions, although the difference was not statistically significant. []
Q16: Does Pritelivir show cross-resistance with other antiviral agents?
A16: Pritelivir, being a helicase-primase inhibitor, acts through a distinct mechanism from nucleoside analogues like Acyclovir. Therefore, it retains activity against Acyclovir-resistant HSV strains. [, , ] This makes Pritelivir a potential therapeutic option for managing infections refractory to conventional treatments. [, , ]
Q17: What is the safety profile of Pritelivir?
A17: In Phase 1 clinical trials, Pritelivir was deemed safe and well-tolerated in healthy volunteers at doses up to 600 mg as a single dose and up to 200 mg once daily for multiple doses. [] In the Phase 2 trial comparing Pritelivir to Valacyclovir, the incidence of treatment-emergent adverse events was comparable between the two groups. []
Q18: Can HSV genital shedding be considered a surrogate marker for clinical outcomes?
A18: Studies analyzing HSV DNA detection in self-collected genital swabs via PCR suggest that HSV shedding rates strongly correlate with lesion rates. [] Further analysis of clinical trial data revealed that a substantial portion (40-82%) of the observed reduction in genital herpes recurrences with antiviral treatment could be attributed to the treatment's effect on reducing viral shedding. []
Q19: What analytical techniques are used to quantify Pritelivir?
A19: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) has been successfully employed to quantify Pritelivir in biological samples. [] This method has been validated and proven reliable for determining Pritelivir concentrations in complex matrices like human placental perfusion medium. []
Q20: What are other potential treatment options for acyclovir-resistant HSV infections?
A20: Besides Pritelivir, other potential treatment options for acyclovir-resistant HSV infections include:
- Foscarnet: Frequently used as a second-line agent, but intravenous administration and potential for renal toxicity limit its use. [, ]
- Cidofovir: Another option for acyclovir-resistant cases, but it also requires intravenous administration and carries a risk of nephrotoxicity. [, ]
- Topical agents: Trifluridine and imiquimod are potential alternatives for localized mucocutaneous infections. []
- Amenamevir: Another helicase-primase inhibitor with demonstrated efficacy against HSV and VZV, currently approved in Japan for herpes zoster. [, ]
Q21: How has the treatment landscape for HSV infections evolved?
A21: The introduction of Acyclovir in the early 1980s revolutionized HSV treatment. [] While Acyclovir and its prodrug Valacyclovir remain cornerstones of therapy, limitations such as resistance development, a narrow therapeutic window, and limited impact on recurrence frequency spurred the development of novel agents. [, ] Pritelivir, with its distinct mechanism of action targeting the viral helicase-primase complex, represents a significant advancement in addressing these limitations, particularly in managing acyclovir-resistant HSV infections. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。